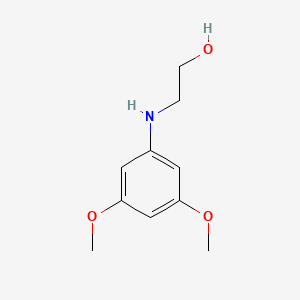

2-((3,5-Dimethoxyphenyl)amino)ethanol

Übersicht

Beschreibung

“2-((3,5-Dimethoxyphenyl)amino)ethanol” is an aromatic ether that is 1,4-dimethoxybenzene which is substituted at position 2 by a 2-amino-1-hydroxyethyl group . It is the immediate and active metabolite of midrodine, a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H15NO3 . The exact molecular structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen

Neuropharmacology

- Compounds similar to "2-((3,5-Dimethoxyphenyl)amino)ethanol" have been explored for their effects on the central nervous system, including investigations into their potential as cognitive enhancers or in modulating neurotransmitter systems. For example, research on certain derivatives of bicyclic arenes has shown antiamnestic (anti-amnesia) and antihypoxic (protection against oxygen deprivation) activities, which might suggest areas of application for structurally related compounds (Ono et al., 1995).

Pharmacokinetics

- The metabolism and pharmacokinetics of phenethylamine derivatives, which share some structural similarities with "this compound," have been studied to understand their absorption, distribution, metabolism, and excretion (ADME) processes. For instance, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been investigated, identifying several metabolites and suggesting metabolic pathways that could be relevant for related compounds (Kanamori et al., 2002).

Neurotoxicity and Neuroprotection

- Research on the neurotoxic and neuroprotective effects of certain compounds can provide insights into the potential applications of "this compound" in protecting against neurological damage. For example, studies on calcium entry blockers in ischemic neuronal damage have shown protective effects in brain regions, suggesting a possible avenue for research into related compounds' neuroprotective properties (Nishijo et al., 1992).

Molecular Mechanisms of Action

- Understanding the molecular mechanisms through which compounds exert their effects is crucial for therapeutic application. Research on the interaction of certain compounds with neurotransmitter receptors, such as the serotonin 2A (5-HT2A) receptor, can inform the development of new therapeutics based on "this compound" and related molecules (George et al., 2010).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium complexes in these reactions.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be hypothesized that it might participate in these reactions as an organoboron reagent. In such reactions, the compound would undergo transmetalation with palladium (II) complexes .

Biochemical Pathways

It’s worth noting that suzuki–miyaura coupling reactions, in which similar compounds participate, are widely used in organic synthesis for creating carbon-carbon bonds . This suggests that 2-((3,5-Dimethoxyphenyl)amino)ethanol might influence pathways involving carbon-carbon bond formation.

Pharmacokinetics

Compounds with similar structures, such as midodrine, are well absorbed from the gastrointestinal tract after oral administration . This suggests that this compound might have similar pharmacokinetic properties.

Result of Action

It’s worth noting that suzuki–miyaura coupling reactions, in which similar compounds participate, result in the formation of new carbon-carbon bonds . This suggests that this compound might have a role in the synthesis of complex organic molecules.

Action Environment

It’s worth noting that suzuki–miyaura coupling reactions, in which similar compounds participate, are known for their mild and functional group tolerant reaction conditions . This suggests that this compound might also exhibit stability and efficacy under a variety of environmental conditions.

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is hypothesized that this compound may have varying effects over time, including potential changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-((3,5-Dimethoxyphenyl)amino)ethanol in animal models have not been extensively studied. It is hypothesized that the effects of this compound may vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that this compound may interact with transporters or binding proteins and could potentially affect its localization or accumulation .

Subcellular Localization

Eigenschaften

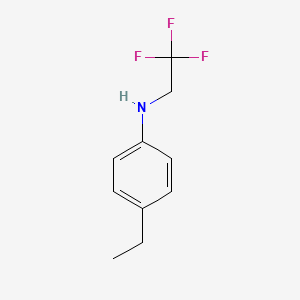

IUPAC Name |

2-(3,5-dimethoxyanilino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-9-5-8(11-3-4-12)6-10(7-9)14-2/h5-7,11-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERUASQOQYRVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NCCO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

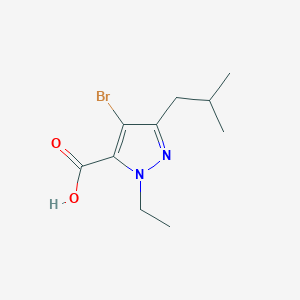

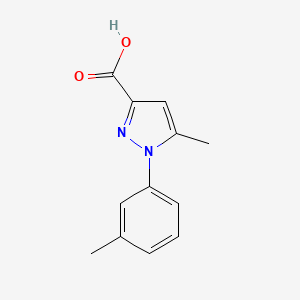

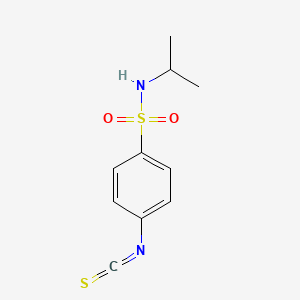

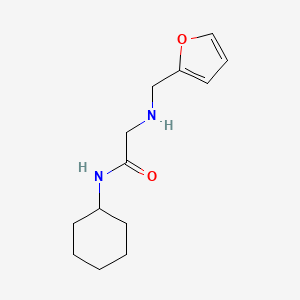

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

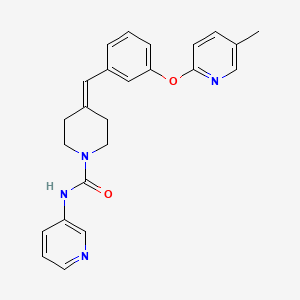

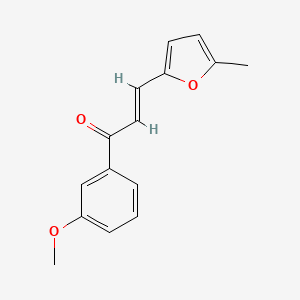

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile](/img/structure/B3074506.png)

![(2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3074509.png)

![Methyl 8-[3-(1-hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B3074519.png)

![2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine](/img/structure/B3074561.png)

![5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine](/img/structure/B3074592.png)

![2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B3074594.png)